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Abstract: Isoliquiritigenin (ISL), a chalcone flavonoid derived from the licorice root

(Glycyrrhiza species), has garnered significant attention for its diverse pharmacological

activities, including anti-inflammatory, antioxidant, and anti-cancer properties. As its potential

for therapeutic application expands, a thorough understanding of its toxicological profile is

imperative for researchers, scientists, and drug development professionals. This technical

guide provides an in-depth review of the basic toxicology of isoliquiritigenin, covering acute,

sub-chronic, genotoxic, and cytotoxic effects. It summarizes key quantitative data, details

experimental protocols, and visualizes relevant pathways and workflows to offer a

comprehensive safety assessment.

Acute and Sub-Chronic Systemic Toxicity
Studies in rodent models indicate that isoliquiritigenin possesses a low order of acute and

sub-chronic toxicity when administered orally.

Acute Toxicity
In acute toxicity studies, single high-dose administrations of ISL did not result in mortality or

significant signs of toxicity. An investigation involving isoliquiritigenin-loaded zein

phosphatidylcholine nanoparticles (ISL@ZLH NPs) found that a single oral dose of 160 mg/kg

in Kunming (KM) mice and 110 mg/kg in Sprague-Dawley (SD) rats produced no deaths or

abnormal behavioral patterns. Animals were monitored for changes in skin, fur, eyes, mucous

membranes, and respiratory, circulatory, and nervous systems without any abnormalities being
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detected. Similarly, a study on a nonpolar extract of licorice root, which contains ISL, reported

no toxicity or mortality in mice at a single oral dose of 2,000 mg/kg.

Sub-Chronic Toxicity
Sub-chronic toxicity studies, involving repeated dosing over extended periods, further support a

favorable safety profile. In a 90-day study, ISL@ZLH NPs administered daily to SD rats at

doses of 27.5, 55, and 110 mg/kg did not elicit toxic reactions. Key parameters, including

biochemical, hematological, and histopathological markers, remained unchanged compared to

control groups. Another study noted that free ISL did not cause significant toxic effects in a

subchronic evaluation. A 120-day study using a nonpolar licorice extract in mice at doses up to

1,000 mg/kg also found no significant alterations in blood pressure, hematology, or

biochemistry.

Data Summary: In Vivo Toxicity
Table 1: Acute Toxicity of Isoliquiritigenin

Species Strain
Route of
Administr
ation

Dose
Observati
on Period

Key
Findings

Referenc
e

Mouse
Kunming
(KM)

Oral
Gavage

160
mg/kg
(single
dose)

7 days

No
mortality
or signs
of toxicity
observed.

Rat

Sprague-

Dawley

(SD)

Oral

Gavage

110 mg/kg

(single

dose)

7 days

No

mortality or

signs of

toxicity

observed.

| Mouse | ICR | Oral | 2,000 mg/kg (single dose) | Not Specified | No mortality or toxic effects

from licorice root extract. | |

Table 2: Sub-Chronic Toxicity of Isoliquiritigenin
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Species Strain
Route of
Administr
ation

Dose
Levels
(mg/kg/da
y)

Duration
Key
Findings

Referenc
e

Rat
Sprague-
Dawley
(SD)

Oral
Gavage

27.5, 55,
110

90 days

No toxic
reactions
; no
significan
t changes
in
biochemi
cal,
hematolo
gical, or
histopath
ological
paramete
rs.

| Mouse | ICR | Oral (in chow) | 50, 100, 500, 1,000 | 120 days | No adverse effects on body

weight, blood pressure, hematology, or biochemistry from licorice root extract. | |

Experimental Protocols
Acute Oral Toxicity Study (as per OECD 423 guidelines):

Animal Model: Healthy, young adult rodents (e.g., Sprague-Dawley rats or Kunming mice),

typically females, are used. Animals are acclimated for at least five days before dosing.

Administration: A single dose of the test substance is administered via oral gavage. A

vehicle control group receives the vehicle alone.

Dose Selection: A high dose (e.g., 110 mg/kg for rats, 160 mg/kg for mice) is selected

based on preliminary range-finding studies.
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Observation: Animals are closely monitored for mortality, clinical signs of toxicity (changes

in behavior, appearance, etc.), and body weight changes for up to 14 days.

Endpoint: The primary endpoint is mortality. A gross necropsy of all animals is performed

at the end of the study.

Sub-Chronic Oral Toxicity Study (as per OECD 408 guidelines):

Animal Model: Rodents (e.g., Sprague-Dawley rats) of both sexes are used.

Group Allocation: Animals are randomly assigned to a control group and at least three

dose groups (low, mid, high).

Administration: The test substance is administered daily via oral gavage or mixed in the

diet for 90 days.

Monitoring: Parameters monitored include clinical observations, body weight, food/water

consumption, ophthalmology, hematology, clinical biochemistry, and urinalysis.

Pathology: At the end of the study, a full necropsy is performed. Organ weights are

recorded, and a comprehensive set of tissues is collected for histopathological

examination.
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Diagram 1: General Workflow for a Sub-Chronic In Vivo Toxicity Study.
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Caption: General workflow for a sub-chronic in vivo toxicity study.
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Genotoxicity
A standard battery of genotoxicity tests is used to assess a compound's potential to cause

direct or indirect genetic damage. Studies on isoliquiritigenin and related licorice extracts

have consistently shown a lack of genotoxic activity.

A comprehensive evaluation of a new licorice variety extract (Wongam) containing ISL was

conducted using a standard 3-test battery. The extract was negative in the Ames test at

concentrations up to 5000 µ g/plate , negative in an in vitro chromosome aberration test up to

1400 µg/mL, and negative in an in vivo mouse micronucleus test at doses up to 5000

mg/kg/day. Furthermore, a study investigating ISL in combination with the chemotherapy agent

cyclophosphamide found that ISL administered alone at doses of 5, 10, and 20 mg/kg had no

genotoxic effect in mice, as measured by micronucleus and comet assays.

Data Summary: Genotoxicity Assays
Table 3: Genotoxicity Profile of Isoliquiritigenin and Related Extracts

Assay Type
Test
System

Concentrati
on/Dose
Range

Metabolic
Activation
(S9)

Result Reference

Bacterial
Reverse
Mutation
(Ames)

S.
typhimuriu
m & E. coli
strains

Up to 5000
µ g/plate

With and
Without

Negative

In Vitro

Chromosome

Aberration

Chinese

Hamster

Ovary (CHO)

cells

Up to 1400

µg/mL

With and

Without
Negative

In Vivo

Micronucleus

Mouse bone

marrow

5, 10, 20

mg/kg (oral)
N/A Negative

In Vivo

Micronucleus

Mouse bone

marrow

Up to 5000

mg/kg/day
N/A Negative
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| Comet Assay (Single Cell Gel Electrophoresis) | Mouse peripheral white blood cells | 5, 10, 20

mg/kg (oral) | N/A | Negative | |

Experimental Protocols
Bacterial Reverse Mutation Test (Ames Test, as per OECD 471):

Test System: Multiple strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535,

TA1537) and Escherichia coli (e.g., WP2uvrA) are used to detect different types of point

mutations.

Method: The tester strains, which are auxotrophic for histidine (Salmonella) or tryptophan

(E. coli), are exposed to the test compound at various concentrations, both with and

without a metabolic activation system (S9 mix from rat liver).

Endpoint: The number of revertant colonies (colonies that have mutated back to a

prototrophic state and can grow on a minimal medium) is counted. A compound is

considered mutagenic if it causes a dose-dependent, reproducible increase in the number

of revertant colonies.

In Vitro Mammalian Chromosomal Aberration Test (as per OECD 473):

Test System: Cultured mammalian cells, such as Chinese Hamster Ovary (CHO) or

Chinese Hamster Lung (CHL) cells, are used.

Method: Cell cultures are exposed to at least three concentrations of the test compound

for a short (3-6 hours) and long (approx. 24 hours) duration. The short-duration exposure

is tested with and without S9 mix.

Analysis: Cells are arrested in metaphase, harvested, and stained. Metaphase spreads

are analyzed microscopically for structural aberrations (e.g., breaks, exchanges) and

numerical aberrations (e.g., polyploidy).

In Vivo Mammalian Erythrocyte Micronucleus Test (as per OECD 474):

Test System: Typically conducted in mice.
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Method: Animals are exposed to the test compound (usually via oral gavage or

intraperitoneal injection) at three dose levels. A vehicle control and a positive control are

included.

Endpoint: Bone marrow is collected at appropriate time points after treatment. The

frequency of micronucleated polychromatic erythrocytes (MN-PCEs) is determined by

microscopic analysis. An increase in the frequency of MN-PCEs in treated animals

indicates that the compound induced chromosomal damage.
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Diagram 2: Standard 3-Battery Test Workflow for Genotoxicity Assessment.
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Diagram 3: ROS-Mediated Intrinsic Apoptotic Pathway Induced by ISL.
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Diagram 4: Autophagy-Mediated Apoptosis Pathway Modulated by ISL.
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To cite this document: BenchChem. [A Comprehensive Toxicological Profile of
Isoliquiritigenin]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1672252#basic-toxicological-profile-of-
isoliquiritigenin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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